Aprepitant Impurity B Enantiomer HCl
CAS No.: 183901-47-5
Cat. No.: VC0194739
Molecular Formula: C27H24F7NO2. HCl
Molecular Weight: 527.49 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 183901-47-5 |
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Molecular Formula | C27H24F7NO2. HCl |
Molecular Weight | 527.49 36.46 |
IUPAC Name | (2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
Standard InChI | InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1 |
SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl |
Appearance | Solid powder |
The compound is referenced in pharmaceutical literature and catalogs using various synonyms, including:
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Aprepitant Impurity B Enantiomer HCl
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AprepitantImpurityBEntiomerHCl (non-spaced version)
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(2R,3S)-4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
This specific impurity is categorized among chiral reagents, heterocycles, pharmaceutical impurities, and intermediates & fine chemicals, highlighting its significance in multiple chemical contexts .
Chemical Structure and Properties
Molecular Composition
The chemical and physical properties of Aprepitant Impurity B Enantiomer Hydrochloride are summarized in the table below:
Property | Value |
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Molecular Formula | C27H25ClF7NO2 |
Molecular Weight | 563.93 g/mol |
CAS Number | 183901-47-5 |
Physical State | Not specified in available data |
Stereochemistry | Contains multiple chiral centers |
Standard Purity | 99% (commercially available) |
The molecular structure contains a morpholine ring system with benzyl and fluorophenyl substituents, along with a complex side chain featuring bis(trifluoromethyl)phenyl groups .
Structural Analysis
The structure of this compound incorporates several notable features:
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A morpholine core structure
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A benzyl substituent on the nitrogen atom
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A 4-fluorophenyl group at position 3
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A distinctive (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at position 2
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The hydrochloride salt form, which affects solubility and stability characteristics
The presence of seven fluorine atoms in the trifluoromethyl groups significantly influences the molecule's physical properties, including its lipophilicity and metabolic stability.
Stereochemical Characteristics
Enantiomeric Significance
The name "Aprepitant Impurity B Enantiomer" specifically indicates that this compound represents one particular stereoisomer related to Aprepitant Impurity B. The stereochemical designation in the structure (2R,3S) combined with the (R) configuration of the side chain demonstrates the precise three-dimensional arrangement that distinguishes this molecule from its stereoisomers .
The stereochemistry of this compound is critical because different enantiomers can exhibit markedly different biological activities and properties. In pharmaceutical quality control, monitoring specific enantiomers is essential for ensuring both efficacy and safety of the final drug product.
Relationship to Aprepitant
As an enantiomeric impurity, this compound represents a stereoisomer that may form during the synthesis of Aprepitant or through degradation pathways. The pharmaceutical significance lies in its potential presence as a trace contaminant that requires monitoring and control during manufacturing .
When compared to the active pharmaceutical ingredient (API) Aprepitant, this impurity features structural differences that may affect receptor binding, metabolism, or other pharmacological properties. The parent drug Aprepitant has the molecular formula C23H21F7N4O3 and a molecular weight of 534.43 g/mol, indicating significant structural differences from the impurity .
Supplier | Catalog Number | Package Size | Price (USD) | Purity |
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TLC Pharmaceutical Standards | A-3216 | Not specified | Not specified | Not specified |
Syn Pharmatech Inc. | A66214 | 5 mg | $750.00 | 99% |
BOC Sciences | Not specified | Not specified | Not specified | Not specified |
Nanjing XiZe Biotechnology CO., Ltd. | Not specified | Not specified | Not specified | Not specified |
Guangzhou Dreampharm Biotechnology Co., Ltd. | Not specified | Not specified | Not specified | Not specified |
Analytical Significance in Pharmaceutical Quality Control
Regulatory Importance
Pharmaceutical impurities like Aprepitant Impurity B Enantiomer HCl are subject to strict regulatory guidelines. Regulatory agencies including the FDA, EMA, and ICH require pharmaceutical manufacturers to identify, quantify, and control stereoisomeric impurities in drug substances and products.
In pharmaceutical quality control laboratories, this reference standard is utilized to:
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Develop and validate stability-indicating analytical methods
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Perform system suitability tests for chromatographic procedures
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Establish impurity profiles during stability studies
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Calibrate analytical instruments for quantitative impurity assessments
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Verify the stereochemical purity of Aprepitant active pharmaceutical ingredient batches
The complex structure with multiple chiral centers indicates that sophisticated stereoselective synthetic methodologies would be required for its intentional preparation as a reference standard .
Manufacturing Challenges
The high cost of this reference standard ($750 for 5mg) reflects several manufacturing challenges:
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